2-Acetyl-4'-(benzyloxy)biphenyl
Overview
Description
2-Acetyl-4’-(benzyloxy)biphenyl is an organic compound with the molecular formula C21H18O2 It is characterized by the presence of an acetyl group and a benzyloxy group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4’-(benzyloxy)biphenyl typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-acetylbiphenyl.
Benzyloxy Substitution: The next step involves the substitution of a hydrogen atom on the biphenyl ring with a benzyloxy group. This can be achieved through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Industrial Production Methods: Industrial production of 2-Acetyl-4’-(benzyloxy)biphenyl may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: 2-Acetyl-4’-(benzyloxy)biphenyl can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the biphenyl ring can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of 2-(1-hydroxyethyl)-4’-(benzyloxy)biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-Acetyl-4’-(benzyloxy)biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-4’-(benzyloxy)biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the acetyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
2-Acetylbiphenyl: Lacks the benzyloxy group, making it less hydrophobic and potentially less biologically active.
4’-Methoxy-2-acetylbiphenyl: Contains a methoxy group instead of a benzyloxy group, which may alter its reactivity and biological properties.
2-Acetyl-4’-hydroxybiphenyl: Contains a hydroxy group instead of a benzyloxy group, which can significantly change its solubility and reactivity.
Uniqueness: 2-Acetyl-4’-(benzyloxy)biphenyl is unique due to the presence of both an acetyl and a benzyloxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(4-phenylmethoxyphenyl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c1-16(22)20-9-5-6-10-21(20)18-11-13-19(14-12-18)23-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJLKOQABAFVPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901227048 | |
Record name | 1-[4′-(Phenylmethoxy)[1,1′-biphenyl]-2-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901227048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893739-65-6 | |
Record name | 1-[4′-(Phenylmethoxy)[1,1′-biphenyl]-2-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893739-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4′-(Phenylmethoxy)[1,1′-biphenyl]-2-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901227048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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